molecular formula C8H9BO5 B14057239 2-(4-Boronophenyl)-2-hydroxyacetic acid

2-(4-Boronophenyl)-2-hydroxyacetic acid

Cat. No.: B14057239
M. Wt: 195.97 g/mol
InChI Key: QGZBYEXATPGYJH-UHFFFAOYSA-N
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Description

2-(4-Boronophenyl)-2-hydroxyacetic acid is a boronic acid derivative featuring a phenyl ring substituted with a boron group at the para position, linked to a hydroxyacetic acid moiety.

Properties

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

IUPAC Name

2-(4-boronophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H9BO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10,13-14H,(H,11,12)

InChI Key

QGZBYEXATPGYJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(C(=O)O)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boronophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-bromophenylacetic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a boronic acid or boronate ester as the boron source . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under reflux.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Boronophenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted phenylacetic acids, phenols, and other boron-containing compounds.

Mechanism of Action

The mechanism of action of 2-(4-Boronophenyl)-2-hydroxyacetic acid largely depends on its ability to form stable complexes with various biomolecules. The boronic acid group can reversibly bind to diols and other nucleophiles, making it useful in drug delivery and as a molecular probe . In medicinal applications, it targets specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The para-substituent on the phenyl ring significantly influences the compound’s acidity, solubility, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of 2-(4-Substituted Phenyl)-2-hydroxyacetic Acids
Compound Name Substituent Molecular Formula Molecular Weight CAS RN Key Properties/Applications
2-(4-Boronophenyl)-2-hydroxyacetic acid B(OH)₂ C₈H₉BO₅ ~185.96* N/A Lewis acidity; potential cross-coupling utility
4-Fluoromandelic acid F C₈H₇FO₃ 170.14 395-33-5 Antimicrobial activity; higher acidity due to electron-withdrawing F
2-(4-Chlorophenyl)-2-hydroxyacetic acid Cl C₈H₇ClO₃ 186.59 16273-37-3 Intermediate in organic synthesis; moderate lipophilicity
2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid F, OH C₈H₇FO₄ 186.14 153003-19-1 Antioxidant potential; hydrogen-bonding capacity
2-(4-Hydroxyphenyl)acetic acid OH C₈H₈O₃ 152.15 306-08-1 Natural metabolite; high water solubility

*Calculated molecular weight based on formula.

Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., F, Cl) lower the pKa of the carboxylic acid and hydroxyl groups. Boron’s Lewis acidity may further enhance electrophilicity, enabling unique reactivity .
  • Solubility : Hydroxyl or carboxylic acid substituents (e.g., 2-(4-hydroxyphenyl)acetic acid) increase water solubility, whereas halogens (F, Cl) or boron enhance lipophilicity .

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